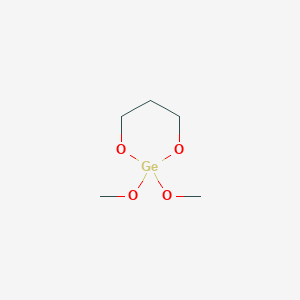
2,2-Dimethoxy-1,3,2-dioxagerminane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-1,3,2-dioxagerminane is an organogermanium compound with the molecular formula C4H10GeO4 It is characterized by the presence of germanium, an element known for its semiconductor properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol in the presence of a base. The reaction proceeds as follows:
GeCl4+4CH3OH→Ge(OCH3)4+4HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of germanium tetrachloride to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethoxy-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds depending on the reagents used
Applications De Recherche Scientifique
2,2-Dimethoxy-1,3,2-dioxagerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as an anti-cancer agent due to its ability to modulate immune responses.
Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxy-1,3,2-dioxagerminane involves its interaction with biological molecules. It can form complexes with proteins and nucleic acids, thereby affecting various cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate immune responses and exhibit anti-cancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxypropane: Used as a water scavenger in organic synthesis.
Dimethoxymethane: Used as a solvent and in the production of resins.
1,2-Dioxetane: Known for its chemiluminescent properties.
Uniqueness
2,2-Dimethoxy-1,3,2-dioxagerminane is unique due to the presence of germanium, which imparts distinct electronic properties. This makes it valuable in applications where semiconductor properties are essential, such as in the electronics industry. Additionally, its potential biological activities set it apart from other similar compounds.
Propriétés
Numéro CAS |
79189-63-2 |
|---|---|
Formule moléculaire |
C5H12GeO4 |
Poids moléculaire |
208.78 g/mol |
Nom IUPAC |
2,2-dimethoxy-1,3,2-dioxagerminane |
InChI |
InChI=1S/C5H12GeO4/c1-7-6(8-2)9-4-3-5-10-6/h3-5H2,1-2H3 |
Clé InChI |
XDPQIYUTFVXPSZ-UHFFFAOYSA-N |
SMILES canonique |
CO[Ge]1(OCCCO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




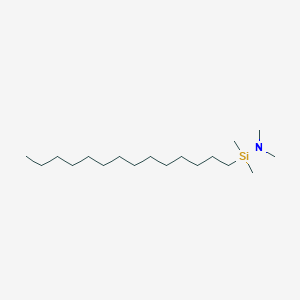
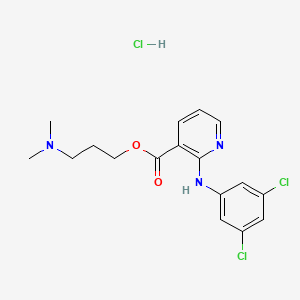
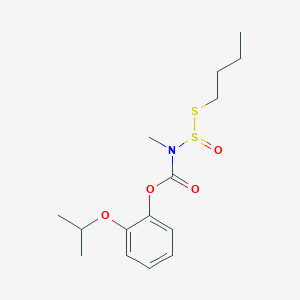
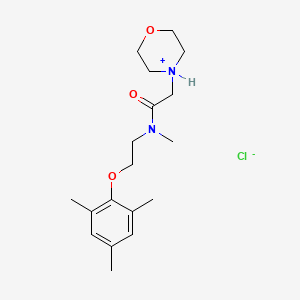
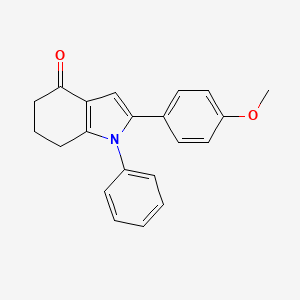

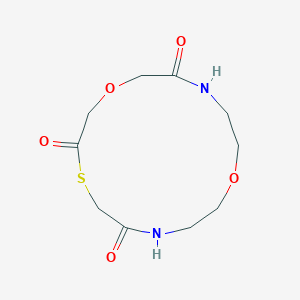

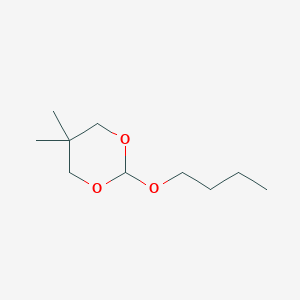
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)

![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
